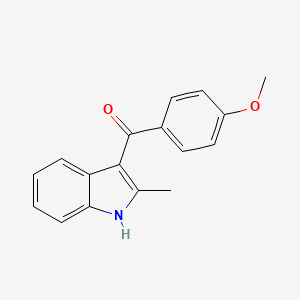

2-Methyl-3-(4'-methoxybenzoyl)indole

Descripción

Historical Context and Significance of the Indole (B1671886) Nucleus in Natural Products and Pharmaceuticals

The history of indole chemistry is intertwined with the study of the dye indigo, from which indole was first isolated in 1866 by Adolf von Baeyer. wikipedia.orgwikipedia.org Subsequent research revealed the indole core in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological systems. wikipedia.orgnih.gov The discovery of indole alkaloids, a large class of naturally occurring compounds with over 4,100 known members, further solidified the importance of this heterocyclic system. wikipedia.org Many of these natural products, such as the anticancer agents vincristine (B1662923) and vinblastine (B1199706), and the antihypertensive agent reserpine, have been pivotal in shaping modern pharmacology. nih.govwikipedia.orgresearchgate.net The structural versatility of the indole nucleus allows it to interact with a wide range of biological targets, making it a recurring motif in both natural and synthetic pharmacologically active compounds. ijpsr.comnih.gov

Therapeutic Versatility of Indole Derivatives

The indole scaffold's ability to be readily functionalized at various positions has led to the development of a multitude of derivatives with a broad spectrum of therapeutic applications. mdpi.compcbiochemres.comnih.gov These derivatives have shown remarkable efficacy in various disease areas, establishing the indole nucleus as a critical component in the modern drug discovery pipeline. mdpi.comnih.govdntb.gov.ua

Indole derivatives are prominent in oncology research, with several compounds approved for clinical use. nih.gov Their anticancer effects are often attributed to their ability to interfere with key cellular processes such as cell division and signal transduction. nih.govnih.gov

A significant mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. mdpi.comnih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. mdpi.com This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells. mdpi.com The vinca (B1221190) alkaloids, vinblastine and vincristine, are classic examples of tubulin inhibitors derived from indole alkaloids. mdpi.com

Beyond tubulin inhibition, indole derivatives have been shown to target other critical pathways in cancer cells. mdpi.comnih.gov These include the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and growth, and topoisomerases, which are involved in DNA replication and repair. nih.govnih.gov For instance, sunitinib, an indole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor. nih.gov Furthermore, some indole derivatives can induce apoptosis through pathways independent of tubulin inhibition and can also target histone deacetylases (HDACs), which are involved in regulating gene expression. mdpi.comnih.gov

Research into novel indole derivatives continues to yield promising results. For example, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for their anticancer activity. nih.gov One compound from this series demonstrated highly selective and significant inhibitory activity against renal cancer cells. nih.gov Another study focused on 3-methyl-2-phenyl-1H-indoles, identifying compounds with high potency against various cancer cell lines. nih.gov

Table 1: Examples of Anticancer Mechanisms of Indole Derivatives

| Mechanism of Action | Target | Example Compound Class | Reference |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Tubulin | Vinca Alkaloids (Vinblastine, Vincristine) | mdpi.com |

| Tyrosine Kinase Inhibition | Receptor Tyrosine Kinases | Sunitinib | nih.gov |

| Topoisomerase Inhibition | Topoisomerase IIα | 3-Methyl-2-phenyl-1H-indoles | nih.gov |

| Histone Deacetylase (HDAC) Inhibition | HDACs | Panobinostat | nih.gov |

| Apoptosis Induction | Various | Isocombretastatin A-4 Analogues | nih.gov |

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents, and indole derivatives have emerged as a promising source. nih.gov They exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. nih.govpcbiochemres.com

The antimicrobial action of indole derivatives can involve multiple mechanisms, such as the disruption of bacterial cell membranes and the inhibition of biofilm formation. mdpi.com Some indole-based compounds have shown potent activity against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain indole-triazole derivatives have demonstrated a broad spectrum of activity with low minimum inhibitory concentration (MIC) values against tested microorganisms. nih.govnih.gov

In the realm of antifungal agents, indole derivatives have also shown significant potential. mdpi.com Compounds incorporating both indole and triazole moieties have exhibited excellent antifungal activity against various Candida species. nih.govmdpi.com The structural features of the indole ring are considered crucial for this antifungal activity. nih.gov

Indole derivatives have a well-established role in the management of pain and inflammation. mdpi.comtandfonline.com The most notable example is indomethacin (B1671933), a nonsteroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades to alleviate fever, pain, and inflammation. mdpi.comnih.gov

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), molecules that promote inflammation. mdpi.comtandfonline.com More recent research has focused on developing novel indole derivatives with improved side-effect profiles and enhanced efficacy. tandfonline.comtandfonline.com Some of these newer compounds have demonstrated potent anti-inflammatory and analgesic activities in preclinical models. tandfonline.comnih.gov For example, a study on synthetic indole derivatives identified compounds with significant anti-inflammatory, analgesic, and antipyretic properties. nih.gov Another investigation into 2-(4-methylsulfonylphenyl) indole derivatives revealed compounds with good anti-inflammatory activity and high selectivity for COX-2, which may lead to fewer gastrointestinal side effects. nih.govresearchgate.net

The therapeutic reach of indole derivatives extends to metabolic disorders such as hypertension and diabetes. nih.govmdpi.comnih.gov The indole alkaloid reserpine, for instance, has a long history of use as an antihypertensive agent. researchgate.net

In the context of diabetes, tryptophan-derived indole derivatives have been shown to play a role in regulating glucose metabolism and insulin (B600854) sensitivity. nih.govnih.gov These compounds can enhance insulin secretion and lower blood glucose levels. nih.govnih.gov Some indole derivatives act on receptors like the aryl hydrocarbon receptor (AHR) and the pregnane (B1235032) X receptor (PXR) to exert their beneficial effects. nih.gov For example, diindolylmethane (DIM), a natural product derived from indole-3-carbinol (B1674136), has been shown to improve insulin sensitivity in diabetic models. nih.gov Furthermore, research into novel indole derivatives as potential treatments for diabetes is ongoing, with some compounds being investigated as alpha-glucosidase inhibitors to help manage post-meal blood sugar levels. nih.gov

Indole and its derivatives have a profound impact on the central nervous system, partly due to the fact that the essential amino acid tryptophan is the precursor to the neurotransmitter serotonin. nih.govingentaconnect.comhilarispublisher.com This has led to the development of numerous indole-based drugs for CNS disorders. ingentaconnect.combenthamdirect.comnih.gov Marketed drugs like pindolol (B1678383) (a beta-blocker with antidepressant effects) and oxypertine (B1678116) (an antipsychotic) contain the indole moiety. researchgate.netingentaconnect.comnih.gov

The neuroprotective potential of indole derivatives is an active area of research, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. dntb.gov.uahilarispublisher.com These compounds can exert their effects through various mechanisms, including antioxidant activity, chelation of metal ions, and inhibition of protein aggregation. dntb.gov.uahilarispublisher.com For example, melatonin, an indoleamine, is a potent antioxidant that has shown promise in models of Alzheimer's and Parkinson's disease. hilarispublisher.com Other indole-based compounds have been found to inhibit the aggregation of amyloid-beta and alpha-synuclein (B15492655) proteins, which are hallmarks of these neurodegenerative conditions. hilarispublisher.com Recent studies have identified novel indole derivatives with significant neuroprotective properties in cellular models, suggesting their potential for further development as treatments for these debilitating diseases. nih.govnih.govresearchgate.net

Rationale for Investigating 2-Methyl-3-(4'-methoxybenzoyl)indole within the Indole Scaffold Research

The scientific interest in synthesizing and evaluating this compound is predicated on several key factors derived from extensive research into related compounds. The rationale is built upon the established biological significance of its core components: the 2-methylindole (B41428) scaffold and the 3-(4'-methoxybenzoyl) substituent.

The 3-Acylindole Pharmacophore: The 3-acylindole moiety is a recognized pharmacophore element present in many biologically active molecules. mdpi.com Specifically, 3-aroylindoles (where the acyl group is an aromatic carbonyl) have been identified as potent anticancer agents. benthamdirect.com These compounds are known to function as antimitotic agents, interfering with the process of cell division, a critical target in cancer therapy. nih.govresearchgate.net The carbonyl group at the 3-position acts as a crucial linker and is considered important for this bioactivity. nih.gov

Influence of the 4'-Methoxybenzoyl Group: The substitution pattern on the benzoyl ring is a critical determinant of biological activity. Methoxy (B1213986) groups, in particular, are known to enhance the reactivity and modulate the pharmacological profile of indole derivatives. chim.it Research on related structures, such as 2-aryl-3-(3″,4″,5″-trimethoxybenzoyl)indoles, has shown that methoxy substitutions on the benzoyl ring are key to their potent tubulin inhibition and cytotoxic effects against cancer cells. benthamdirect.comnih.gov Therefore, the investigation of a 4'-monomethoxy pattern is a logical step in exploring the structure-activity relationships (SAR) of this class.

In essence, the investigation of this compound is a rational approach to expand the chemical space of potent 3-aroylindole-based agents. It combines the proven 3-aroylindole scaffold with specific methyl and methoxy substitutions to explore new structure-activity relationships and potentially discover novel drug candidates with improved properties.

Scope and Objectives of the Research on this compound

A research program focused on this compound would typically encompass a multi-stage investigation, from chemical synthesis to detailed biological evaluation. The primary objectives would be to synthesize the compound, characterize its properties, and evaluate its potential as a therapeutic agent, likely with an initial focus on oncology.

Key Research Objectives:

Chemical Synthesis and Characterization: The primary objective is to develop an efficient and regioselective synthetic route to this compound. A common approach is the Friedel-Crafts acylation of 2-methylindole with 4-methoxybenzoyl chloride. acs.org The scope would include optimizing reaction conditions to achieve high yields and purity. The synthesized compound would then be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, IR spectroscopy).

Table 1: Illustrative Synthetic Approaches to 3-Aroylindoles

| Starting Material | Acylating Agent | Catalyst / Conditions | Product Type | Reported Yield | Reference |

| Indole | Acetic Anhydride | BF₃·Et₂O | 3-Acetylindole | 80% | mdpi.com |

| Indole | Benzoyl Chloride | AlCl₃ / CH₃NO₂ | 3-Benzoylindole | 95% | acs.org |

| 2-Methylindole | Propionic Anhydride | BF₃·Et₂O | 2-Methyl-3-propionylindole | 93% | mdpi.com |

| m-Anisidine | 4-Methoxybromoacetophenone | N,N-dimethylaniline, 150 °C | 2-(4'-Methoxyphenyl)-6,7-dimethoxyindole | - | nih.gov |

Biological Evaluation for Anticancer Activity: Based on the strong precedent set by related 3-aroylindoles, a central objective would be to assess the cytotoxic and antiproliferative activity of the target compound. nih.govnih.gov This involves screening the compound against a panel of diverse human cancer cell lines.

Table 2: Representative In Vitro Cytotoxic Activity of Structurally Related 3-Aroylindoles

| Compound | Substituents | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Value (nM) | Reference |

| OXi8006 | 2-(3'-hydroxy-4'-methoxyphenyl), 3-(3",4",5"-trimethoxybenzoyl), 6-methoxy | NCI-H460 (Lung) | GI₅₀ | 3.45 | nih.gov |

| BPR0L075 | 6-methoxy, 3-(3',4',5'-trimethoxybenzoyl) | HCT-116 (Colon) | IC₅₀ | 11 | nih.gov |

| Analog 9 | 6-methoxy, 3-(4'-methylbenzoyl) | HCT-116 (Colon) | IC₅₀ | 16 | nih.gov |

| Analog 13 | 6-methoxy, 3-(4'-N,N-dimethylaminobenzoyl) | HCT-116 (Colon) | IC₅₀ | 13 | nih.gov |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Mechanism of Action Studies: A significant objective would be to elucidate the compound's mechanism of action. For this class of molecules, a primary hypothesis would be the inhibition of tubulin polymerization. nih.govresearchgate.net Assays would be conducted to measure the compound's effect on microtubule assembly and its binding affinity to the colchicine (B1669291) site on tubulin.

Structure-Activity Relationship (SAR) Analysis: To understand the chemical features essential for activity, a series of analogs would be synthesized and evaluated. The scope of this SAR study would involve:

Modification of the 2-position substituent (e.g., replacing methyl with ethyl or hydrogen).

Alteration of the substituent on the benzoyl ring (e.g., changing the position or number of methoxy groups, or replacing it with other functional groups like halogens or nitro groups). nih.gov

Substitution at other positions on the indole ring (e.g., N1, C5, C6) to explore their impact on potency and solubility. nih.gov

Computational Modeling: Molecular docking studies would be employed to predict and visualize the binding interactions of this compound within the active site of its putative target, such as tubulin. benthamdirect.com This provides valuable insight into the SAR data and helps guide the design of more potent analogs.

Strategies for Indole Ring System Formation Relevant to this compound Synthesis

The indole ring is a prevalent motif in a vast number of natural products and pharmaceutical agents. nih.gov Consequently, numerous methods for its synthesis have been developed. For the specific purpose of synthesizing a 2-methyl substituted indole, several key named reactions are particularly relevant.

The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole skeleton. nih.govmdpi.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. mdpi.com

To obtain the 2-methylindole core, phenylhydrazine is reacted with acetone. The resulting phenylhydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia to form the aromatic indole ring. mdpi.com

Reaction Mechanism:

Formation of phenylhydrazone from phenylhydrazine and a ketone (acetone).

Tautomerization to the enamine form.

Protonation followed by a researchgate.netresearchgate.net-sigmatropic rearrangement.

Rearomatization and loss of a proton.

Nucleophilic attack by the amino group to form a cyclic aminal.

Elimination of ammonia under acidic conditions to yield the final indole product.

| Reactants | Key Transformation | Catalysts | Product |

|---|---|---|---|

| Phenylhydrazine, Acetone | Condensation followed by acid-catalyzed cyclization | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | 2-Methylindole |

The Madelung synthesis, first reported in 1912, is another important method for indole formation. It involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org This reaction is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution methods. wikipedia.org

For the synthesis of 2-methylindole, the precursor would be N-acetyl-o-toluidine. The reaction requires a strong base, such as sodium or potassium alkoxides, and typically very high temperatures (200–400 °C). wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl carbon.

Due to the harsh reaction conditions, the classical Madelung synthesis has limitations, especially for substrates with sensitive functional groups. However, modern variants have been developed to overcome these drawbacks. The Smith-modified Madelung synthesis, for example, uses organolithium reagents at milder temperatures, expanding the scope of the reaction. wikipedia.org More recently, one-pot procedures have been developed for the synthesis of functionalized indoles, such as 3-tosyl- and 3-cyano-1,2-disubstituted indoles, from N-(o-tolyl)benzamides, demonstrating the ongoing evolution of this method. nih.govnih.gov

| Method | Precursor for 2-Methylindole | Conditions | Key Features |

|---|---|---|---|

| Classical Madelung | N-acetyl-o-toluidine | Strong base (e.g., NaOEt), High temp (200-400°C) | Harsh conditions, limited scope |

| Smith-Modified Madelung | N-trimethylsilyl-o-toluidine derivative | Organolithium reagents, milder temperatures | Broader substrate scope |

The Reissert indole synthesis provides a pathway to indoles or substituted indoles starting from o-nitrotoluene and diethyl oxalate. wikipedia.org This multi-step process ultimately yields an indole-2-carboxylic acid, which can then be decarboxylated to afford the parent indole. researchgate.netwikipedia.org

The synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using reagents like zinc in acetic acid or catalytic hydrogenation, to yield the indole-2-carboxylic acid. researchgate.netwikipedia.org Subsequent heating causes decarboxylation to give the indole. researchgate.net While this method can be used to form the indole ring, to obtain 2-methylindole, a different starting material, o-nitroethylbenzene, would be required. The classical Reissert synthesis is more commonly associated with the formation of indoles unsubstituted at the 2-position or those bearing a carboxylic acid group at C-2. wikipedia.orgakjournals.com

Beyond the classical named reactions, a variety of other cyclization strategies can be employed to construct the indole nucleus. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has emerged as an efficient method for synthesizing functionalized indoles, such as 2-methyl-1H-indole-3-carboxylates, often with high yields and regioselectivity. mdpi.com These modern organometallic approaches offer versatility and are suitable for creating diverse indole derivatives under milder conditions than some traditional methods. mdpi.com

Once the indole ring is formed, functionalization is the next critical step. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, which preferentially occurs at the C-3 position. This reactivity is central to the synthesis of the target compound.

Specific Synthetic Routes for this compound

The most direct and common route to this compound involves the Friedel-Crafts acylation of the pre-formed 2-methylindole ring. This approach hinges on the successful synthesis of the necessary precursors.

2-Methylindole: As discussed previously, 2-methylindole can be reliably synthesized using methods like the Fischer indole synthesis from phenylhydrazine and acetone. Various protocols exist, including reactions catalyzed by zinc chloride or other acids, providing a scalable and accessible route to this key intermediate.

4-Methoxybenzoyl chloride: This acylating agent is typically prepared from 4-methoxybenzoic acid (anisic acid). The most common laboratory and industrial method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov These reagents readily convert the carboxylic acid to the more reactive acyl chloride, which is essential for the subsequent Friedel-Crafts reaction.

Synthesis of this compound via Friedel-Crafts Acylation:

The introduction of the 4-methoxybenzoyl group onto the 2-methylindole scaffold is achieved through a Friedel-Crafts acylation reaction. researchgate.net In this electrophilic aromatic substitution reaction, the C-3 position of the indole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxybenzoyl chloride.

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, the acylation of free (N-H) indoles can be complicated by competing acylation at the nitrogen atom. researchgate.net To ensure regioselectivity at the C-3 position, N-protection strategies are sometimes employed. researchgate.net Alternatively, specific catalysts and conditions have been developed to favor C-3 acylation directly. For instance, zinc oxide in an ionic liquid has been reported as an effective catalyst system for the regioselective C-3 acylation of indoles with acyl chlorides. researchgate.net

Synthesis of 2-methylindole via Fischer indole synthesis.

Synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid.

Lewis acid-catalyzed Friedel-Crafts acylation of 2-methylindole with 4-methoxybenzoyl chloride to yield the final product, this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst (Example) | Product |

|---|---|---|---|---|

| 2-Methylindole | 4-Methoxybenzoyl chloride | Electrophilic Aromatic Substitution | AlCl₃ or ZnO | This compound |

An in-depth examination of the synthetic methodologies and chemical transformations involving the compound this compound reveals a landscape rich with established and innovative chemical strategies. This article focuses exclusively on the synthesis, optimization, and subsequent derivatization of this specific indole derivative, adhering to a structured exploration of its chemical behavior.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-16(14-5-3-4-6-15(14)18-11)17(19)12-7-9-13(20-2)10-8-12/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJIIKWCINHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574635 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26211-90-5 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Investigations and Biological Activities

In Vitro Pharmacological Profiling

Comprehensive searches of scientific databases and literature have yielded no specific experimental data regarding the in vitro pharmacological profile of 2-Methyl-3-(4'-methoxybenzoyl)indole. The following sections detail the specific assays for which information was sought but not found.

There is no available scientific literature detailing the antiproliferative or cytotoxic effects of this compound against the specified panel of human cancer cell lines. While numerous studies document the anticancer activities of various indole (B1671886) derivatives against cell lines such as HeLa, A2780, MSTO-211H, Hep-2, A549, SK-OV-3, NCI-H460, DU-145, MCF-7, HepG-2, and BGC-823, data for this specific compound, including IC₅₀ (half-maximal inhibitory concentration) values, are absent from the public domain.

Table 1: Antiproliferative and Cytotoxic Activity of this compound (No data available for the specified cell lines)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Cancer | Data not available |

| A2780 | Ovarian Cancer | Data not available |

| MSTO-211H | Mesothelioma | Data not available |

| Hep-2 | Laryngeal Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| SK-OV-3 | Ovarian Cancer | Data not available |

| NCI-H460 | Lung Cancer | Data not available |

| DU-145 | Prostate Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HepG-2 | Liver Cancer | Data not available |

| BGC-823 | Gastric Cancer | Data not available |

The molecular mechanism by which this compound may induce cell death has not been elucidated in published research. There are no studies available that investigate its potential to trigger regulated cell death pathways such as apoptosis, necrosis, or the iron-dependent process of ferroptosis. nih.govfrontiersin.orgnih.govbris.ac.uk While the induction of these pathways is a common mechanism for anticancer agents, specific findings for this compound are lacking. nih.govuva.es

No data exists in the scientific literature regarding the inhibitory activity of this compound against the specified enzymes. Investigations into its potential to inhibit key cellular targets such as Topoisomerase II, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), Cyclooxygenase-2 (COX-2), α-glucosidase, or various Carbonic Anhydrase isoforms have not been reported. nih.govnih.gov

Table 2: Enzyme Inhibition Profile of this compound (No data available for the specified enzymes)

| Enzyme Target | Biological Role | Inhibition Data (e.g., IC₅₀) |

|---|---|---|

| Topoisomerase II | DNA replication/repair | Data not available |

| EGFR | Cell growth/proliferation | Data not available |

| CDK-2 | Cell cycle regulation | Data not available |

| COX-2 | Inflammation | Data not available |

| α-glucosidase | Carbohydrate metabolism | Data not available |

| Carbonic Anhydrase | pH regulation | Data not available |

There are no published receptor binding studies for this compound. Its affinity and functional activity at cannabinoid receptors (CB1 and CB2) or other central nervous system (CNS) receptors remain uncharacterized. nih.govnih.govmdpi.comwindows.net Although the indole scaffold is present in some synthetic cannabinoid receptor ligands, specific binding data (e.g., Kᵢ or EC₅₀ values) for this compound are not available. caymanchem.comolemiss.edu

The potential antibacterial and antifungal properties of this compound have not been documented. There are no reports of its activity against bacterial or fungal pathogens, and therefore, data on its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are not available. mdpi.comnih.govnih.gov

Table 3: Antimicrobial Activity of this compound (No data available)

| Organism Type | Species | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Data not available | Data not available |

| Antifungal | Data not available | Data not available |

Anti-inflammatory Pathway Modulation (e.g., NF-κB, COX-2)

The nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways are critical mediators of the inflammatory response. nih.govnih.gov NF-κB activation leads to the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as COX-2, which is responsible for the production of prostaglandins (B1171923) involved in inflammation and pain. nih.govnih.gov

Investigations into various indole derivatives have revealed their potential to modulate these pathways. For instance, a series of novel 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX-inhibitory activities. nih.gov In these studies, certain compounds demonstrated significant anti-inflammatory effects, with some showing selective inhibition of COX-2 expression, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs like indomethacin (B1671933). nih.govnih.gov Docking studies further supported the potential for these indole structures to bind effectively to the COX-2 enzyme. nih.gov However, specific studies detailing the direct modulatory effect of this compound on the NF-κB or COX-2 pathways are not extensively documented in the available literature.

In Vivo Pharmacological Studies (Preclinical Models)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor efficacy of new chemical entities. tmu.edu.tw Research has demonstrated the antitumor potential of various indole-based compounds in such models. For example, certain indole-3-glyoxylamides and 1,1,3-tri(3-indolyl)cyclohexane have shown significant tumor growth inhibition in xenograft models of head and neck and lung cancer, respectively. nih.gov These studies often track tumor volume over time following administration of the test compound. While these findings highlight the potential of the indole scaffold in cancer therapy, specific data on the antitumor efficacy of this compound in xenograft models is not presently available in published research.

Preclinical animal models are essential for assessing the anti-inflammatory and analgesic properties of novel compounds. Common models include the carrageenan-induced paw edema test for inflammation and hot plate or writhing tests for analgesia. nih.gov Studies on various synthetic indole derivatives have shown promising results. For example, certain acetohydrazide derivatives of 5-methoxy-2-methyl-1H-indole demonstrated significant, dose-dependent anti-inflammatory and analgesic activities when compared to standard drugs like indomethacin. nih.govnih.gov Similarly, other novel indole derivatives have been screened for these effects, with some candidates showing a desirable profile of high efficacy and reduced ulcerogenic potential. nih.gov Specific experimental data quantifying the anti-inflammatory and analgesic effects of this compound in these models remains to be published.

The interplay between metabolic disorders like diabetes and cardiovascular conditions such as hypertension is a significant area of research. oup.com Gut microbiota-derived metabolites of the essential amino acid tryptophan, which contain an indole structure, have been implicated in cardiovascular health. nih.govnih.gov For instance, indole-3-propionic acid (IPA), a tryptophan metabolite, has been shown to influence blood pressure. nih.govnih.govmdpi.com Studies have demonstrated that IPA can increase the population of protective T regulatory cells, decrease inflammatory T helper 17 cells, and ultimately lower blood pressure in animal models of salt-sensitive hypertension. nih.govmdpi.com While these findings point to the role of certain indole compounds in cardiovascular and metabolic regulation, direct experimental evidence on the effects of this compound on blood pressure, diabetes markers, or other cardiometabolic parameters has not been reported.

The neuropharmacological effects of compounds are assessed to understand their impact on the central nervous system, including potential therapeutic effects or neurotoxicity. nih.gov While various indole-containing compounds are known to have significant neuropharmacological activity, dedicated studies evaluating the specific effects of this compound on neurological parameters or in models of neurological disease are not available in the current scientific literature. A related compound, 3-(4-Methoxybenzoyl)-1-pentylindole (also known as RCS-4), has been identified as a synthetic cannabinoid, indicating that compounds with a methoxybenzoyl indole structure can interact with CNS receptors, though its pharmacological profile is distinct. oup.comresearchgate.net

Comparative Pharmacology with Other Indole Derivatives and Reference Compounds

Comparing a novel compound's activity with existing drugs and structural analogs is crucial for understanding its potential. For instance, in studies of new anti-inflammatory indole derivatives, compounds are often benchmarked against established NSAIDs like indomethacin or diclofenac. nih.gov Such comparisons have revealed that specific structural modifications to the indole scaffold can lead to improved potency and a better safety profile, such as selective COX-2 inhibition over non-selective COX inhibition. nih.gov

In the context of anticancer research, new indole derivatives are compared to tubulin inhibitors like colchicine (B1669291) or taxol to determine their mechanism and relative efficacy. nih.gov For example, a 6-indolyl imidazopyridine compound showed improved cytotoxic potency and metabolic stability compared to its 5-indolyl regioisomer. nih.gov Although this comparative approach is standard, specific studies formally comparing the pharmacological profile of this compound against other indole derivatives or reference drugs are not currently published.

Mechanism of Action Studies

Molecular Target Identification and Validation

The initial steps in elucidating the mechanism of action involve identifying the direct molecular binding partners of the compound. For indole (B1671886) derivatives, a common and well-documented target is tubulin, the protein subunit of microtubules.

While direct studies on 2-Methyl-3-(4'-methoxybenzoyl)indole are not extensively reported, a significant body of research on structurally analogous compounds provides strong evidence for its likely interaction with tubulin. The indole nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of various tubulin inhibitors. nih.gov

Compounds with a 2-phenylindole (B188600) framework and methoxy-substituted benzoyl moieties have demonstrated potent inhibition of tubulin polymerization. nih.gov Specifically, a closely related compound, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, has been shown to be a highly active inhibitor of tubulin polymerization, with an IC50 value of 1.5 µM. nih.gov This inhibition is achieved by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov The binding at this site disrupts the dynamic equilibrium of microtubule assembly and disassembly, a process crucial for various cellular functions, particularly mitosis. nih.govnih.gov

Molecular docking studies of similar indole-based tubulin inhibitors reveal key interactions. The methoxy (B1213986) group, a feature of this compound, often forms a critical hydrogen bond with the amino acid residue Cysteine-241 (CYS241) within the colchicine binding pocket. nih.gov The indole ring itself typically engages in hydrophobic interactions with surrounding amino acid residues, further stabilizing the complex. nih.gov The presence of a 4'-methoxybenzoyl group at the 3-position of the indole ring is a common feature in potent tubulin inhibitors. nih.govnih.gov

Interactive Table: Key Protein Interactions of Structurally Similar Indole Derivatives

| Compound Class | Protein Target | Binding Site | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Phenylindoles | β-Tubulin | Colchicine site | CYS241, THR179, ALA250, ASN268 | nih.govnih.gov |

| Methoxy-substituted 3-formyl-2-phenylindoles | Tubulin | Colchicine site | Not specified | nih.gov |

| 4-substituted methoxybenzoyl-aryl-thiazoles | Tubulin | Colchicine site | Not specified | nih.gov |

Currently, there is a lack of specific research demonstrating direct interactions between this compound and nucleic acids such as DNA and RNA. While some indole-based compounds have been shown to interact with DNA, the primary mechanism for this particular structural class appears to be protein-targeted rather than direct nucleic acid binding.

Cellular Pathway Modulation

The binding of this compound to its molecular target, tubulin, initiates a series of downstream effects on cellular pathways, most notably those governing cell division and survival.

The disruption of microtubule dynamics is a potent trigger for cell cycle arrest. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By inhibiting tubulin polymerization, compounds like this compound prevent the formation of a functional mitotic spindle. nih.govnih.gov

This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle, typically at the G2/M phase. nih.gov Studies on various indole-based tubulin inhibitors consistently show an accumulation of cells in the G2/M phase following treatment. nih.govbiorxiv.org For instance, new 2-phenylindole derivatives have been observed to arrest over 80% of HeLa cells in the G2/M phase at nanomolar concentrations. nih.gov This cell cycle arrest is a direct consequence of the cell's inability to proceed through mitosis with a compromised microtubule network. In some cases, N-alkoxy derivatives of indole-3-carbinol (B1674136) have been shown to induce a G1 cell cycle arrest. nih.gov

Interactive Table: Effects of Indole Derivatives on Cell Cycle

| Compound Type | Cell Line | Effect | Phase of Arrest | Reference |

|---|---|---|---|---|

| 2-Phenylindole derivatives | HeLa | Cell cycle arrest | G2/M | nih.gov |

| 4-substituted methoxybenzoyl-aryl-thiazoles | Cancer cells | Cell cycle arrest | G2/M | nih.gov |

| 3-epicaryoptin | MCF-7 | Cell cycle arrest | G2/M | biorxiv.org |

| N-alkoxy I3C derivatives | Human breast cancer cells | Growth arrest | G1 | nih.gov |

The sustained arrest in mitosis and the cellular stress induced by microtubule disruption often lead to the activation of apoptotic signaling pathways. The inability to complete cell division triggers a programmed cell death response. nih.gov This is a common outcome for cells treated with tubulin-destabilizing agents.

Furthermore, some indole derivatives have been shown to interfere with other signaling pathways. For example, certain 2-phenylindole derivatives have demonstrated the ability to repress Hedgehog-dependent cancer signaling. nih.gov The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Additionally, indole-3-carbinol has been found to induce apoptosis in human melanoma cells through the down-regulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanoma cell survival. nih.gov The JAK/STAT pathway, important for immune system function and implicated in oral cancer, has also been identified as a target for some indole-based compounds. nih.gov

The modulation of cellular pathways by this compound and its analogs can also lead to changes in gene and protein expression. Indole itself has been shown to induce the expression of various multidrug exporter genes in Escherichia coli, a mechanism mediated by different two-component signal transduction systems. nih.gov In the context of cancer cells, the G1 cell cycle arrest induced by N-alkoxy derivatives of indole-3-carbinol is associated with specific regulation of cell cycle gene transcription. nih.gov In the soil bacterium Enterobacter soli, the presence of indole-3-acetic acid induces the expression of the iac gene cluster, which is responsible for its degradation. uky.edu While direct studies on the global gene expression changes induced by this compound are not yet available, it is plausible that its downstream effects on cell cycle and survival pathways involve significant alterations in the expression of regulatory proteins.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of study to understand how chemical modifications to its core structure influence its biological activity. While direct and comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information on related indole derivatives provides significant insights. By examining the impact of substitutions on the indole ring, the influence of the benzoyl moiety, and the molecule's conformational properties, a predictive SAR profile can be constructed.

Impact of Substitutions on the Indole Ring

The introduction of a methyl group at the C2 position of the indole ring, as seen in the parent compound, is a common strategy in medicinal chemistry. In the context of HIV-1 fusion inhibitors, for example, substitutions at the C2 position have been explored to enhance antiviral activity.

Substituents on the phenyl ring of the indole nucleus also significantly impact biological activity. Electron-donating groups, such as a methoxy group, can enhance the nucleophilicity of the indole ring. nih.gov In studies of 3-aroylindoles as potential anticancer agents, a methoxy group at the C6 position of the indole ring was found in a potent derivative, suggesting a favorable interaction within the biological target. mdpi.com Conversely, the introduction of electron-withdrawing groups, such as a chloro substituent, can diminish the reactivity of the indole. nih.gov

The position of the substituent on the indole ring is also crucial. For instance, in the development of selective TrkA inhibitors, various substitutions around the indole ring were systematically evaluated to optimize potency and selectivity. nih.gov Similarly, in the context of cannabinoid receptor ligands, the placement of methoxy and fluoro groups at different positions on the indole ring led to varying binding affinities. nih.gov

Table 1: Impact of Indole Ring Substitutions on the Biological Activity of Analogous Compounds

| Compound Series | Substitution on Indole Ring | Observed Effect on Biological Activity | Reference |

| HIV-1 Fusion Inhibitors | Varied substitutions at C2 | Modulated antiviral potency | nih.gov |

| General Indole Derivatives | Methoxy group (electron-donating) | Enhanced nucleophilicity | nih.gov |

| 3-Aroylindoles (Anticancer) | 6-Methoxy group | Found in a potent derivative | mdpi.com |

| General Indole Derivatives | Chloro group (electron-withdrawing) | Diminished reactivity | nih.gov |

| TrkA Inhibitors | Various substitutions | Optimized potency and selectivity | nih.gov |

| Cannabinoid Receptor Ligands | Methoxy and fluoro groups | Varied binding affinities based on position | nih.gov |

Influence of the Benzoyl Moiety and its Substituents

The C3-aroyl group is a key feature of many biologically active indole derivatives. The nature of this group and its substituents can profoundly influence the compound's interaction with its biological target. The palladium-catalyzed C3-benzylation of indoles is a well-established synthetic route, indicating the feasibility of introducing various benzoyl moieties. rsc.org

In the parent compound, the 4'-methoxybenzoyl group at the C3 position is of particular interest. The methoxy group is an electron-donating group, which can influence the electronic properties of the benzoyl ring and its ability to participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket. In a series of 3-aroylindoles developed as anticancer agents, the substitution pattern on the benzoyl ring was critical for activity. mdpi.com For example, a trimethoxybenzoyl moiety was a key feature of a potent tubulin polymerization inhibitor. researchgate.net

The position of the substituent on the benzoyl ring is also a determining factor for biological activity. Studies on other classes of compounds with benzoyl moieties have shown that moving a substituent from one position to another can lead to significant changes in potency.

Furthermore, the entire benzoyl moiety can be replaced with other aromatic or heteroaromatic rings to explore different spatial and electronic requirements for activity. The synthesis of various 3-aroylindoles has been achieved, allowing for a broad exploration of the SAR of this part of the molecule. nih.govunifi.it

Table 2: Influence of Benzoyl Moiety and its Substituents on the Biological Activity of Analogous Compounds

| Compound Series | Modification of Benzoyl Moiety | Observed Effect on Biological Activity | Reference |

| 3-Aroylindoles (Anticancer) | Trimethoxybenzoyl group | Potent tubulin polymerization inhibition | researchgate.net |

| General 3-Aroylindoles | Varied substituents on the benzoyl ring | Critical for biological activity | mdpi.com |

| General Indole Derivatives | C3-benzylation | Feasible synthetic route for introducing various benzoyl groups | rsc.org |

| Synthetic Cannabinoids | Naphthoyl group at C3 | Strong affinity for cannabinoid receptors | nih.gov |

Conformational Analysis and Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. For this compound, a key conformational feature is the rotational barrier around the single bond connecting the C3 of the indole ring to the carbonyl carbon of the benzoyl group. This rotation determines the relative orientation of the indole and benzoyl rings, which can significantly impact binding affinity.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and rotational energy barriers of molecules. Such analyses for this compound would likely reveal a non-planar preferred conformation, with a specific twist angle between the two aromatic systems being energetically favored. This preferred conformation would be crucial for optimizing interactions with the amino acid residues in a target's binding pocket. The conformational flexibility of the molecule, or its ability to adopt different conformations, can also play a role in its biological activity, potentially allowing for an induced-fit mechanism of binding.

Table 3: Principles of Conformational Analysis and Biological Activity from Analogous Systems

| Concept | Observation in Analogous Systems | Implication for this compound | Reference |

| Rotational Barriers | Investigated in related heterocycles using NMR and DFT | The orientation of the benzoyl group relative to the indole is likely restricted and crucial for activity. | nih.gov |

| Conformational Constraint | Synthesis of conformationally constrained tryptophan analogs | The specific dihedral angle between the indole and benzoyl rings is likely a key determinant of biological potency. | researchgate.net |

| Conformational Preferences | Studied in various bioactive molecules | The three-dimensional shape is critical for receptor binding and subsequent biological response. | nih.gov |

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

2D and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

While specific 2D-QSAR studies solely focused on 2-Methyl-3-(4'-methoxybenzoyl)indole are not extensively documented in publicly available research, the principles of this approach are widely applied to the broader class of indole (B1671886) derivatives. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties like lipophilicity (logP) and molar refractivity. For a series of related indole derivatives, a typical 2D-QSAR equation might take the form:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

In the context of 3-aroylindoles, to which this compound belongs, structure-activity relationship (SAR) studies have highlighted the importance of substituents on the benzoyl ring. For instance, research on 3-aroylindoles as antimitotic agents has shown that electron-donating groups on the B-ring (the 4'-methoxybenzoyl moiety) can retain potent cytotoxic and antitubulin activities. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the 3D arrangement of the molecules. These techniques calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.

For a series of indole derivatives, CoMFA and CoMSIA studies have been successfully applied to understand their interactions with various biological targets. For example, a 3D-QSAR study on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors resulted in a CoMFA model with a cross-validated correlation coefficient (q²) of 0.494 and a non-cross-validated correlation coefficient (r²) of 0.986. The corresponding CoMSIA model, which also included hydrophobic fields, yielded a q² of 0.541 and an r² of 0.967. nih.gov These statistical parameters indicate robust and predictive models.

Similarly, a 3D-QSAR study on a series of indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A) produced CoMFA and CoMSIA models with q² values of 0.625 and 0.523, and r² values of 0.967 and 0.959, respectively. nih.gov These studies, although not on the exact target compound, demonstrate the utility of 3D-QSAR in defining the structural features essential for the biological activity of the indole scaffold.

The contour maps generated from these 3D-QSAR models provide a visual representation of the regions where modifications to the molecule would likely enhance or diminish its activity. For instance, a green contour in a CoMFA steric map would indicate that a bulky substituent is favored in that region for higher activity, while a yellow contour would suggest that a smaller group is preferred.

| QSAR Method | Target | q² | r² | Key Findings |

| CoMFA | Phosphodiesterase IV | 0.494 | 0.986 | Steric and electrostatic fields are crucial for activity. |

| CoMSIA | Phosphodiesterase IV | 0.541 | 0.967 | Steric, electrostatic, and hydrophobic fields contribute to activity. |

| CoMFA | SERT/D2/MAO-A | 0.625 | 0.967 | Provides a model for multi-target drug design. |

| CoMSIA | SERT/D2/MAO-A | 0.523 | 0.959 | Elucidates the structural requirements for interacting with multiple receptors. |

Prediction of Biological Activity based on Molecular Descriptors

The predictive power of QSAR models lies in their ability to estimate the biological activity of novel compounds based on their calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Commonly used molecular descriptors in QSAR studies of indole derivatives include:

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial atomic charges. The presence of the methoxy (B1213986) group in this compound, for example, significantly influences the electronic distribution within the benzoyl ring.

Hydrophobic Descriptors: The most common hydrophobic descriptor is logP, which is the logarithm of the partition coefficient between n-octanol and water. It is a measure of a molecule's lipophilicity, which is crucial for its ability to cross cell membranes.

Steric Descriptors: These descriptors quantify the size and shape of the molecule. Molar refractivity (MR) is a commonly used steric descriptor.

A QSAR study on a series of benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyltransferase (HKMT) inhibitors identified two key descriptors, minHBint4 and Wlambda1.unity, in their final model. This model demonstrated good predictive power with an external validation coefficient (R²ext) of 0.929, indicating its reliability for predicting the activity of new compounds. scholarsresearchlibrary.com

While a specific list of molecular descriptors and their quantitative contribution to the biological activity of this compound is not available in the cited literature, the general findings from QSAR studies on related indole structures can be extrapolated. For instance, the methoxy group at the 4'-position of the benzoyl ring is an electron-donating group that can influence the electrostatic potential of the molecule, a key factor in receptor binding. The methyl group at the 2-position of the indole ring can affect the steric interactions within the binding pocket of a target protein.

The following table provides examples of molecular descriptors and their potential influence on the biological activity of indole derivatives, based on general QSAR principles.

| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Affects long-range interactions with the target protein. |

| Electronic | Partial Charge on Atoms | Influences electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its fit within a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Kier & Hall Indices | Encodes information about molecular size, branching, and cyclicity. |

Through the systematic analysis of such descriptors, computational models can predict the biological activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatographic methods are pivotal for the isolation and quantification of 2-Methyl-3-(4'-methoxybenzoyl)indole. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) offer the necessary resolution and sensitivity for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC-MS/MS data for this compound is not extensively detailed in the reviewed literature, the analysis of structurally related regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles provides valuable insights into the expected chromatographic behavior. nih.govresearchgate.net

In studies of these related synthetic cannabinoids, capillary gas chromatography effectively resolved the different isomers. nih.gov The elution order was observed to be dependent on the molecular linearity, with ortho-substituted isomers typically eluting before the para-substituted isomers, which exhibited the highest retention times. nih.govresearchgate.net For the methoxybenzoyl indole (B1671886) series, the molecular ion is often the base peak in the electron ionization (EI) mass spectra. nih.govresearchgate.net The fragmentation patterns of meta- and para-isomers are generally similar, with some variations in the relative abundance of fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of compounds in various matrices, including biological fluids. nih.gov It is particularly well-suited for compounds that are not amenable to GC analysis due to low volatility or thermal instability. For indole-containing compounds, LC-MS/MS methods are often developed using a C18 column for separation. nih.gov

A typical mobile phase consists of a gradient mixture of water and acetonitrile, often with an additive like formic acid to improve ionization. nih.gov The mass spectrometer is commonly operated in a positive ionization mode, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In this mode, the protonated molecular ion ([M+H]⁺) is selected as the precursor ion for tandem mass spectrometry (MS/MS) analysis. nih.gov By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, a high degree of selectivity and sensitivity can be achieved for quantification. nih.gov For instance, a validated LC-MS/MS method for the parent compound, indole, demonstrated linearity over a concentration range of 1–500 ng/mL. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of indole derivatives. nih.gov In the analysis of regioisomeric 1-n-pentyl-3-(methoxybenzoyl)indoles, HPLC was used to separate the ortho, meta, and para isomers, with the ortho-isomer eluting first and the meta-isomer eluting last. nih.govresearchgate.net Preparative HPLC is also a standard method for isolating pure compounds from reaction mixtures for further analysis, such as NMR and mass spectrometry. researchgate.net The separation is typically performed on a reversed-phase column, like a C18 column, using a mobile phase such as a methanol/water mixture. rsc.org

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the definitive structural identification of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information regarding the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule.

The ¹H NMR spectrum of this compound shows characteristic signals for the indole ring, the methyl group, and the methoxybenzoyl moiety. rsc.org The aromatic protons of the indole and benzoyl rings appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl group attached to the indole ring at position 2 gives a characteristic singlet at approximately δ 2.53 ppm, and the methoxy (B1213986) group protons on the benzoyl ring appear as a singlet around δ 3.90 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each carbon atom in the molecule. rsc.org The carbonyl carbon of the benzoyl group is typically observed in the highly deshielded region of the spectrum.

¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 500 MHz (Data sourced from The Royal Society of Chemistry) rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 (broad s) | broad singlet | 1H | NH (Indole) |

| 7.82 (d, J=8.8 Hz) | doublet | 2H | H-2', H-6' |

| 7.42 (d, J=8.1 Hz) | doublet | 1H | H-4 |

| 7.33 (d, J=8.2 Hz) | doublet | 1H | H-7 |

| 7.18 (t, J=7.6 Hz) | triplet | 1H | H-6 |

| 7.12 (t, J=7.5 Hz) | triplet | 1H | H-5 |

| 6.94 (d, J=8.8 Hz) | doublet | 2H | H-3', H-5' |

| 3.90 (s) | singlet | 3H | OCH₃ |

| 2.53 (s) | singlet | 3H | CH₃ |

¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 125 MHz (Data sourced from The Royal Society of Chemistry) rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O |

| 162.5 | C-4' |

| 145.4 | C-2 |

| 135.9 | C-7a |

| 132.8 | C-1' |

| 132.3 | C-2', C-6' |

| 128.0 | C-3a |

| 123.0 | C-6 |

| 121.7 | C-4 |

| 120.6 | C-5 |

| 115.1 | C-3 |

| 113.2 | C-3', C-5' |

| 110.8 | C-7 |

| 55.4 | OCH₃ |

| 13.5 | CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. While a specific experimental spectrum for this compound is not provided in the searched literature, the expected characteristic absorption bands can be predicted based on its structure, which includes an indole ring, a ketone, and a methoxy-substituted aromatic ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H (Indole) | Stretch |

| >3000 | C-H (Aromatic) | Stretch |

| <3000 | C-H (Aliphatic CH₃) | Stretch |

| 1630-1680 | C=O (Ketone) | Stretch |

| 1400-1600 | C=C (Aromatic) | Stretch |

| 1250-1000 | C-O (Ether) | Stretch |

Other Analytical Approaches

Beyond mass spectrometry, several other analytical methods are vital for the comprehensive study of this compound, particularly for characterizing its biological activity and three-dimensional structure.

Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA), are screening tools that use antibodies to detect specific substances or classes of compounds. nih.govoup.com These assays are valued for their high throughput and speed. nih.gov However, a significant limitation of this technique in the context of novel psychoactive substances is antibody specificity. nih.govuniklinik-freiburg.de

Synthetic cannabinoids like this compound and its analog RCS-4 are generally not detected by standard cannabinoid immunoassays designed for THC. nih.govoup.com Furthermore, even specific immunoassays developed for certain classes of synthetic cannabinoids (e.g., those targeting JWH-018 metabolites) may not show cross-reactivity with newer, structurally distinct compounds like methoxybenzoyl indoles. nih.gov This lack of cross-reactivity can lead to false-negative results when screening for emerging synthetic cannabinoids. nih.gov Consequently, while immunoassays are useful for large-scale screening, more specific and comprehensive methods like LC-MS/MS are considered more reliable for the analysis of the latest generations of synthetic cannabinoids. uniklinik-freiburg.de

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov These assays are critical for characterizing the pharmacological profile of this compound by measuring its binding affinity to cannabinoid receptors (CB1 and CB2). The assay involves incubating a radiolabeled ligand with a receptor source (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. nih.gov By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) of the test compound can be determined, which reflects its binding affinity. nih.gov

Table 2: CB1 Receptor Binding Affinity for RCS-4

| Compound | Receptor | Kᵢ Value (nM) | Assay Type |

| RCS-4 | Human CB1 | 7300 | Radio-isotope competitive binding assay nih.gov |

This relatively high Kᵢ value indicates a lower binding affinity for the CB1 receptor compared to other potent synthetic cannabinoids like JWH-018, which exhibits nanomolar affinity. caymanchem.com Such assays are essential for understanding the structure-activity relationships that govern the potency of these compounds. mdpi.com

While a specific crystal structure for this compound has not been reported in the reviewed literature, crystallographic analyses of structurally related indole derivatives have been performed. nih.govchemrxiv.org For example, the crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole was determined to be in the monoclinic crystal system. nih.gov Analysis of such structures reveals key geometric parameters and information about intermolecular interactions, such as hydrogen bonds and π–π stacking, which stabilize the crystal packing. nih.govchemrxiv.org Obtaining the crystal structure of this compound would provide definitive conformational details of the methoxybenzoyl group relative to the indole core, which is critical for understanding its interaction with the cannabinoid receptor binding site.

Future Directions and Therapeutic Implications

Potential for Drug Development and Lead Optimization

There is no published data on the biological activity of 2-Methyl-3-(4'-methoxybenzoyl)indole. To even begin to consider this compound for drug development, initial screening studies would be necessary to determine if it exhibits any pharmacological effects. Should any promising activity be identified, the process of lead optimization would involve synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties. However, without any foundational biological data, any discussion of its potential remains purely speculative.

Exploration of New Therapeutic Areas

The exploration of new therapeutic areas for any compound is contingent on initial findings of biological activity. Given that no such findings have been reported for this compound, it is not possible to suggest potential therapeutic applications. The diverse activities of other indole-containing molecules span areas such as oncology, infectious diseases, and neurology, but there is no basis to attribute any of these to this specific, unstudied compound.

Challenges and Opportunities in Indole-Based Drug Discovery

The field of indole-based drug discovery, in general, faces both challenges and opportunities. Challenges include overcoming drug resistance, improving the specificity of targeted therapies, and optimizing the physicochemical properties of indole (B1671886) scaffolds for better bioavailability. Opportunities lie in the development of multi-targeted agents for complex diseases and the application of modern drug design techniques, such as structure-based drug design, to create novel therapeutics. However, these general principles cannot be specifically applied to this compound without any initial research on the compound itself.

Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For this compound, the journey of translational research has not yet begun. The necessary first steps would involve in vitro and in vivo studies to identify and validate any potential therapeutic effects. Without this fundamental preclinical data, there are no translational perspectives to consider for this specific molecule.

Q & A

Q. What are the established synthetic routes for 2-Methyl-3-(4'-methoxybenzoyl)indole, and how can reaction conditions be optimized?

Answer:

- Friedel-Crafts Acylation : A common approach involves reacting a substituted indole (e.g., 2-methylindole) with 4-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ or FeCl₃. Solvents such as dichloromethane or toluene are used under reflux (80–110°C) .

- Protection/Deprotection Strategies : Methoxy groups may require protection during synthesis. For example, tert-butyldimethylsilyl (TBS) ethers are used to protect hydroxyl groups, followed by deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C .

- Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust stoichiometry (e.g., 1.1 equiv of acylating agent) to minimize side products.

- Purify using flash column chromatography (hexane/EtOAC gradients) .

Q. How is the structural integrity of this compound validated?

Answer:

Q. What preliminary biological assays are suitable for this compound?

Answer:

- Receptor Binding Studies : Screen for affinity to cannabinoid (CB2) or serotonin receptors using radioligand displacement assays, given structural similarity to JWH-015 (a CB2 agonist) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the methoxybenzoyl group?

Answer:

- Electronic Effects : The methoxy group is electron-donating, activating the benzoyl ring toward electrophilic substitution. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the indole and benzoyl moieties .

- Steric Hindrance : Substituents at the 3-position of indole may impede rotation of the benzoyl group. Molecular dynamics simulations (e.g., using AMBER) predict torsional energy barriers .

Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Answer:

- Planarity and Packing : Indole-benzoyl systems often exhibit non-planar conformations. Use SHELXL for refinement, applying restraints for disordered methoxy groups .

- Hydrogen Bonding : Intermolecular N–H···O bonds (e.g., indole NH to nitro/methoxy oxygen) stabilize crystal packing. Analyze using Mercury software with data from CIF files .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.